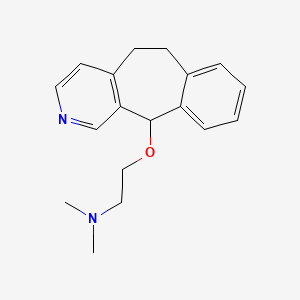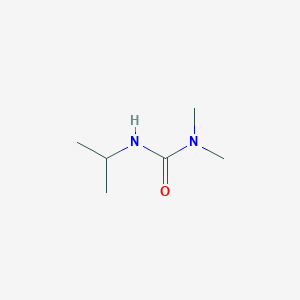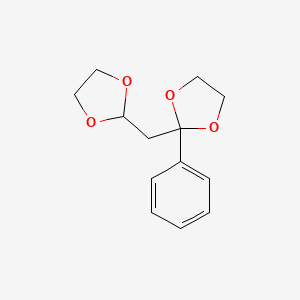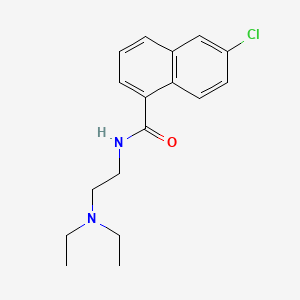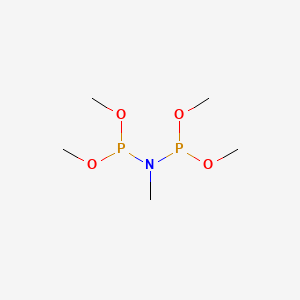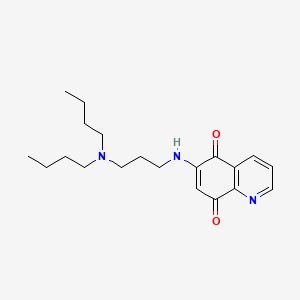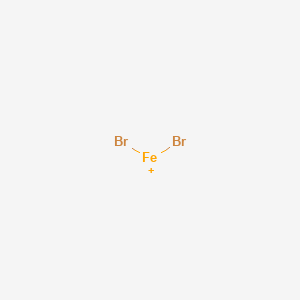![molecular formula C17H24O3 B14676079 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane CAS No. 37718-13-1](/img/structure/B14676079.png)
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is an organic compound with a complex structure that includes a methoxyphenoxy group, a methylpent-3-en-1-yl chain, and a dimethyloxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxyphenol with an appropriate alkyl halide to form the 4-methoxyphenoxy intermediate. This intermediate is then subjected to further reactions, including alkylation and cyclization, to form the final product. The reaction conditions often involve the use of catalysts such as hydrogen bromide or boron tribromide to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, potassium permanganate, chromium trioxide, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new nucleophiles.
科学的研究の応用
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit neuron transmission by affecting the reflex arc, resulting in muscle relaxation .
類似化合物との比較
Similar Compounds
6-(4-Methoxyphenoxy)-4-methoxy-2-methyl-1H-indole: This compound shares the methoxyphenoxy group and exhibits similar biological activities.
3-(4-(4-Methoxyphenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid: Another compound with a methoxyphenoxy group, used in various research applications.
Uniqueness
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is unique due to its specific structural features, including the dimethyloxirane ring and the methylpent-3-en-1-yl chain
特性
CAS番号 |
37718-13-1 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC名 |
3-[5-(4-methoxyphenoxy)-3-methylpent-3-enyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C17H24O3/c1-13(5-10-16-17(2,3)20-16)11-12-19-15-8-6-14(18-4)7-9-15/h6-9,11,16H,5,10,12H2,1-4H3 |
InChIキー |
SUWGPFUOSMFOJH-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=CC=C(C=C1)OC)CCC2C(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
